BenchChemオンラインストアへようこそ!

((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid

Medicinal chemistry Pharmacokinetics Heavy-atom effect

Compound ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid (CAS 853331-28-9) is a synthetic N-acyl glycine derivative characterized by a 5-(4-bromophenyl)furan-2-yl pharmacophore linked via a propanoyl spacer to the aminoacetic acid backbone. With a molecular formula of C₁₅H₁₄BrNO₄ and a molecular weight of 352.18 g·mol⁻¹, it belongs to the substituted alpha-amino acid structural class and is positioned within patent disclosures as a βARK-1 (G protein-coupled receptor kinase inhibitor scaffold.

Molecular Formula C15H14BrNO4
Molecular Weight 352.18 g/mol
CAS No. 853331-28-9
Cat. No. B11941736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid
CAS853331-28-9
Molecular FormulaC15H14BrNO4
Molecular Weight352.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br
InChIInChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20)
InChIKeyRHTRATSGFCTQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

853331-28-9 Procurement Guide: Characterizing the 4-Bromophenyl-Furan-Propanoic Acid Glycine Conjugate


Compound ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid (CAS 853331-28-9) is a synthetic N-acyl glycine derivative characterized by a 5-(4-bromophenyl)furan-2-yl pharmacophore linked via a propanoyl spacer to the aminoacetic acid backbone . With a molecular formula of C₁₅H₁₄BrNO₄ and a molecular weight of 352.18 g·mol⁻¹, it belongs to the substituted alpha-amino acid structural class and is positioned within patent disclosures as a βARK-1 (G protein-coupled receptor kinase 2) inhibitor scaffold [1]. Sigma-Aldrich explicitly classifies this compound as a rare and unique chemical within its AldrichCPR collection, intended for early-phase discovery research without vendor-supplied analytical characterization, placing the burden of identity confirmation and comparative evaluation squarely on the procuring laboratory .

Why Generic Substitution Fails for ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic Acid: Quantified Structural Specificity


Interchanging 853331-28-9 with superficially similar furan-propanoic acid derivatives or non-brominated phenyl analogs is scientifically unsound due to three non-interchangeable molecular attributes. First, the 4-bromophenyl substituent introduces a unique heavy-atom (Br) vector for anomalous X-ray scattering and Suzuki/Heck cross-coupling chemistry that is absent in the corresponding 4-chlorophenyl (MW 308.78) or unsubstituted phenyl (MW 273.28) analogs . Second, the N-propanoyl glycine terminus differentiates this compound from the common methyl ester prodrug form (CAS 853331-26-7; MW 366.21) and the free carboxylic acid precursor 3-[5-(4-bromophenyl)-2-furyl]propanoic acid (CAS 23642-41-3; MW 308.17), each exhibiting distinct LogP, solubility, and metabolic liability profiles [1]. Third, the patent-defined βARK-1 inhibitory pharmacophore is explicitly tied to the alpha-amino acid structural motif, meaning any substitution at the glycine amide bond, propanoic linker length, or halogen position necessarily ablates or unpredictably alters pharmacological activity [2]. The quantitative evidence below substantiates exactly where this compound departs from its closest cataloged relatives.

Quantified Differentiation Evidence for 853331-28-9: Physicochemical and Structural Comparator Data


Molecular Weight Differentiation vs. Unsubstituted Phenyl Analog

The 4-bromophenyl substituent in 853331-28-9 confers a molecular weight of 352.18 g·mol⁻¹, representing a significant increase over the unsubstituted 5-phenyl analog (theoretical MW ~273.28 g·mol⁻¹ for C₁₅H₁₅NO₄). This quantifiable difference translates into elevated logP and altered passive membrane permeability, parameters critical for CNS drug design. Sigma-Aldrich lists this compound's molecular formula as C₁₅H₁₄BrNO₄ and molecular weight as 352.187 g·mol⁻¹ . The bromine atom constitutes 22.7% of the total molecular mass.

Medicinal chemistry Pharmacokinetics Heavy-atom effect

Halogen Substitution Effect: 4-Br vs. 4-Cl Analog Physicochemical Comparison

Replacing the 4-bromine with a 4-chlorine atom yields the corresponding 4-chlorophenyl-furan-propanoyl glycine analog (C₁₅H₁₄ClNO₄, theoretical MW 307.73 g·mol⁻¹). The C–Br bond (bond dissociation energy ~285 kJ·mol⁻¹) is substantially weaker than the C–Cl bond (~327 kJ·mol⁻¹), enabling chemoselective oxidative addition in Pd-catalyzed cross-coupling reactions that the chloro analog cannot achieve under equivalent mild conditions [1]. The heavy-bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) produces a characteristic mass spectral doublet for unambiguous LC-MS identification, a feature absent in monoisotopic chlorine patterns.

Halogen bonding LogP prediction Cross-coupling chemistry

Acid vs. Ester Functional Group: Quantified Solubility and Ionization Difference

853331-28-9 bears a free carboxylic acid terminus (predicted pKa ≈ 3.5–4.5, typical for N-acyl glycines), contrasting with the methyl ester analog CAS 853331-26-7 (C₁₆H₁₆BrNO₄, MW 366.21) [1]. The carboxylic acid group is ionized at physiological pH (7.4), rendering 853331-28-9 substantially more water-soluble (predicted LogS ≈ -3.5 to -4.0) compared to the methyl ester (predicted LogS ≈ -4.5 to -5.5). Conversely, the ester exhibits higher intestinal permeability (predicted Caco-2 Papp ~10–20 × 10⁻⁶ cm·s⁻¹) versus the acid form (Papp ~0.5–2 × 10⁻⁶ cm·s⁻¹), consistent with prodrug rationale.

Aqueous solubility LogD Drug metabolism

N-Acyl Glycine vs. Free Propanoic Acid Precursor: Chemical Stability and Reactivity Divergence

The target compound 853331-28-9 features a propanamido linkage to glycine (N-acyl glycine), differentiating it from the simpler precursor 3-[5-(4-bromophenyl)-2-furyl]propanoic acid (CAS 23642-41-3, C₁₃H₁₁BrO₃, MW 308.17) . The amide bond (resonance-stabilized, rotational barrier ~75–85 kJ·mol⁻¹) confers significantly greater metabolic stability against Phase I hydrolysis by esterases/amidases compared to the ester linkage in the methyl ester analog, while the glycine moiety introduces an additional hydrogen-bond donor/acceptor pair for target engagement.

Amide bond stability Synthetic intermediate Metabolic profiling

Structural Motif Embedded in βARK-1 Inhibitor Patent Series (US 7,879,887 B2)

U.S. Patent 7,879,887 B2 (Nissan Chemical Industries) explicitly claims alpha-amino acid derivatives bearing a 5-(substituted phenyl)-furan-2-yl propanoyl glycine core as inhibitors of βARK-1 (GRK2) [1]. The patent's Markush structure encompasses the exact 4-bromophenyl substitution pattern present in 853331-28-9. While specific IC₅₀ values are not publicly reported for this exact compound within accessible patent excerpts, the patent establishes that the N-acyl glycine moiety, the furan linker, and the specific halogen substitution are non-interchangeable contributors to βARK-1 inhibitory activity, distinguishing this scaffold from non-furan or non-halogenated beta-blocker chemotypes.

βARK-1 inhibition GRK2 Heart failure drug target

Regulatory Secrecy: Sigma-Aldrich Rare & Unique Chemical Collection Classification

Sigma-Aldrich classifies 853331-28-9 under the AldrichCPR (Custom Product Request) program, explicitly labeling it as part of a 'collection of rare and unique chemicals' for which 'Sigma-Aldrich does not collect analytical data' and which is sold 'AS-IS' with all sales final . This contrasts with catalog-grade analogs such as 3-[5-(4-bromophenyl)-2-furyl]propanoic acid (CAS 23642-41-3), which may be available with full Certificates of Analysis. The absence of vendor-supplied QC data elevates the requirement for in-house identity and purity verification, making analytical capability a prerequisite for procurement.

Chemical sourcing Custom synthesis Supply chain exclusivity

Procurement-Ready Application Scenarios for ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic Acid (853331-28-9)


βARK-1 (GRK2) Inhibitor Hit Expansion in Heart Failure Drug Discovery

Based on its structural mapping to the Markush claims of US 7,879,887 B2, 853331-28-9 can serve as a direct starting point for structure-activity relationship (SAR) studies targeting βARK-1 (GRK2) inhibition . The N-acyl glycine motif is conserved across the patent's active derivatives, and the 4-bromophenyl group provides a synthetic handle for parallel Suzuki coupling diversification to explore substituent effects on GRK2 potency. This application is supported by the patent's explicit disclosure of the furan-linked alpha-amino acid pharmacophore.

Anomalous X-ray Crystallography: Phasing via Bromine Heavy-Atom Derivatization

The presence of a bromine atom (atomic number 35, f'' anomalous scattering signal at Cu-Kα wavelength) makes 853331-28-9 suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in protein-ligand co-crystallography . This capability is absent in the corresponding chloro, fluoro, or unsubstituted phenyl analogs, which either provide insufficient anomalous signal or require additional derivatization steps. The compound's molecular weight of 352.18 g·mol⁻¹ and the bromine's 22.7% mass contribution facilitate unambiguous electron density assignment.

Chemoselective Diversification via Suzuki–Miyaura Cross-Coupling at the 4-Bromophenyl Handle

The weaker C–Br bond (BDE ~285 kJ·mol⁻¹) enables palladium-catalyzed Suzuki coupling under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C, aqueous dioxane) without competing degradation of the furan ring or amide bond . This synthetic utility allows 853331-28-9 to function as a modular building block for constructing focused libraries of biaryl-furan-propanoic acid derivatives, a strategy not feasible with the more robust C–Cl analog that requires higher temperatures and stronger bases.

In Vitro ADME Profiling: Carboxylic Acid Form for Solubility-Dependent Assays

The free carboxylic acid group of 853331-28-9 ionizes at physiological pH, conferring superior aqueous solubility (predicted LogS ≈ -3.5 to -4.0) relative to the methyl ester prodrug form (CAS 853331-26-7; predicted LogS ≈ -4.5 to -5.5) [1]. For biochemical or cell-based assays requiring compound concentrations ≥10 μM in aqueous buffer (e.g., fluorescence polarization, SPR, or ITC binding assays), the acid form minimizes the need for DMSO co-solvents that can denature proteins, directly improving assay robustness and data quality.

Quote Request

Request a Quote for ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.